molecular formula C15H30N6O6 B8501809 2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol CAS No. 4403-08-1

2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol

Cat. No.: B8501809
CAS No.: 4403-08-1
M. Wt: 390.44 g/mol
InChI Key: XGXKWMBOZAECME-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired triazine core. The hexakisethanol groups are then introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale trimerization processes followed by functionalization steps to introduce the hexakisethanol groups. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine core or the hexakisethanol groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.

Scientific Research Applications

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The hexakisethanol groups may enhance the solubility and bioavailability of the compound, facilitating its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is unique due to its highly functionalized structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4403-08-1

Molecular Formula

C15H30N6O6

Molecular Weight

390.44 g/mol

IUPAC Name

2-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C15H30N6O6/c22-7-1-19(2-8-23)13-16-14(20(3-9-24)4-10-25)18-15(17-13)21(5-11-26)6-12-27/h22-27H,1-12H2

InChI Key

XGXKWMBOZAECME-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

It is known that cyanuric chloride will react with diethanolamine to yield hexakis(2-hydroxyethyl)melamine (Jour. Am. Chem. Soc. 73,2984 (1951). ##STR1## wherein R1 is N(CH2CH2OH)2
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